2-Hydroxy-N-2-pyridinylbenzamide
Overview
Description
2-Hydroxy-N-2-pyridinylbenzamide is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-2-pyridinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with salicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Another synthetic route involves the use of 1,2,3-benzotriazin-4(3H)-one, 3-(2-pyridinyl)- as a starting material, which undergoes a nucleophilic substitution reaction with salicylic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-2-pyridinylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-N-2-pyridinylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-2-pyridinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-2-pyridinylmethylbenzamide: Similar structure but with a methyl group attached to the pyridine ring.
3-Chloro-4-hydroxy-N-2-pyridinylmethylbenzamide: Contains a chloro substituent on the benzene ring.
2-Nitro-N-2-pyridinylbenzamide: Contains a nitro group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-N-2-pyridinylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-pyridin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVIQJZJBWVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159481 | |
Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13563-04-7 | |
Record name | 2-Hydroxy-N-2-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13563-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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